N-Ethyl-N-((tridecafluorohexyl)sulfonyl)glycine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Ethyl-N-((tridecafluorohexyl)sulfonyl)glycine is a fluorinated organic compound with the molecular formula C10H8F13NO4S. It is known for its unique chemical structure, which includes a glycine backbone, an ethyl group, and a tridecafluorohexylsulfonyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-N-((tridecafluorohexyl)sulfonyl)glycine typically involves the reaction of glycine with an ethylating agent and a tridecafluorohexylsulfonyl chloride. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme can be represented as follows:
Ethylation of Glycine: Glycine is reacted with an ethylating agent, such as ethyl iodide, in the presence of a base like sodium hydroxide to form N-ethylglycine.
Sulfonylation: N-ethylglycine is then reacted with tridecafluorohexylsulfonyl chloride in the presence of a base, such as triethylamine, to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
N-Ethyl-N-((tridecafluorohexyl)sulfonyl)glycine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-Ethyl-N-((tridecafluorohexyl)sulfonyl)glycine has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique fluorinated structure.
Medicine: Explored for its potential therapeutic properties, including its use in drug development.
Industry: Utilized in the development of advanced materials, such as fluorinated polymers and surfactants.
Mechanism of Action
The mechanism of action of N-Ethyl-N-((tridecafluorohexyl)sulfonyl)glycine involves its interaction with specific molecular targets and pathways. The compound’s fluorinated structure allows it to interact with hydrophobic regions of proteins and membranes, potentially altering their function. The sulfonyl group can also participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
- N-Methyl-N-((tridecafluorohexyl)sulfonyl)glycine
- N-Ethyl-N-((tridecafluorohexyl)sulfonyl)alanine
- N-Ethyl-N-((tridecafluorohexyl)sulfonyl)valine
Uniqueness
N-Ethyl-N-((tridecafluorohexyl)sulfonyl)glycine is unique due to its specific combination of an ethyl group, a glycine backbone, and a tridecafluorohexylsulfonyl group. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications .
Properties
CAS No. |
68957-32-4 |
---|---|
Molecular Formula |
C6F13SO2N(C2H5)CH2COOH C10H8F13NO4S |
Molecular Weight |
485.22 g/mol |
IUPAC Name |
2-[ethyl(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexylsulfonyl)amino]acetic acid |
InChI |
InChI=1S/C10H8F13NO4S/c1-2-24(3-4(25)26)29(27,28)10(22,23)8(17,18)6(13,14)5(11,12)7(15,16)9(19,20)21/h2-3H2,1H3,(H,25,26) |
InChI Key |
ISFCQODURJEALJ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC(=O)O)S(=O)(=O)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.